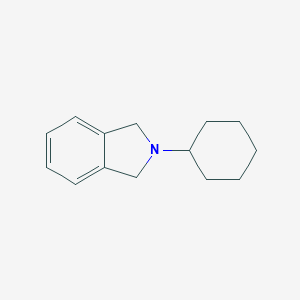
2-Cyclohexyl-2,3-dihydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-2,3-dihydro-1H-isoindole, also known as CHDI, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. CHDI is a heterocyclic compound that contains a cyclohexyl ring and an isoindole ring. It has a molecular formula of C13H17N and a molecular weight of 187.28 g/mol.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-2,3-dihydro-1H-isoindole involves its interaction with specific enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the expression of genes involved in cancer progression. 2-Cyclohexyl-2,3-dihydro-1H-isoindole has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-Cyclohexyl-2,3-dihydro-1H-isoindole has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-Cyclohexyl-2,3-dihydro-1H-isoindole has also been found to inhibit the growth of various bacteria and viruses, including HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Cyclohexyl-2,3-dihydro-1H-isoindole in lab experiments is its potential for use in drug discovery and development. 2-Cyclohexyl-2,3-dihydro-1H-isoindole has been shown to have activity against various diseases, and its mechanism of action has been studied extensively. However, one limitation of using 2-Cyclohexyl-2,3-dihydro-1H-isoindole is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Cyclohexyl-2,3-dihydro-1H-isoindole. One area of focus is the development of 2-Cyclohexyl-2,3-dihydro-1H-isoindole derivatives that have increased potency and selectivity for specific enzymes and proteins. Another area of focus is the evaluation of 2-Cyclohexyl-2,3-dihydro-1H-isoindole in animal models of disease, which may provide insight into its potential as a therapeutic agent. Additionally, the use of 2-Cyclohexyl-2,3-dihydro-1H-isoindole in combination with other drugs or therapies may be explored to enhance its efficacy.
Métodos De Síntesis
2-Cyclohexyl-2,3-dihydro-1H-isoindole can be synthesized through various methods, including the Pictet-Spengler reaction, which involves the condensation of an indole derivative and an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reduction of a cyclohexylidene derivative of indole with a reducing agent such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-2,3-dihydro-1H-isoindole has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various diseases, including cancer, neurodegenerative diseases, and infectious diseases. 2-Cyclohexyl-2,3-dihydro-1H-isoindole has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.
Propiedades
Número CAS |
117135-94-1 |
|---|---|
Nombre del producto |
2-Cyclohexyl-2,3-dihydro-1H-isoindole |
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
2-cyclohexyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H19N/c1-2-8-14(9-3-1)15-10-12-6-4-5-7-13(12)11-15/h4-7,14H,1-3,8-11H2 |
Clave InChI |
BZMWURMWIVLKQI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CC3=CC=CC=C3C2 |
SMILES canónico |
C1CCC(CC1)N2CC3=CC=CC=C3C2 |
Sinónimos |
2-CYCLOHEXYL-2,3-DIHYDRO-1H-ISOINDOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



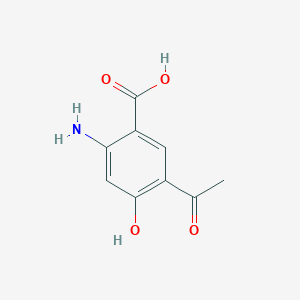


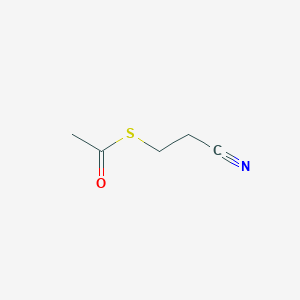



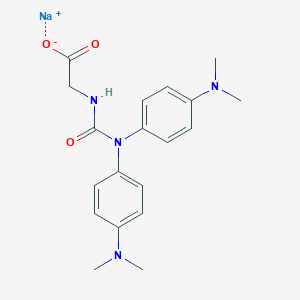

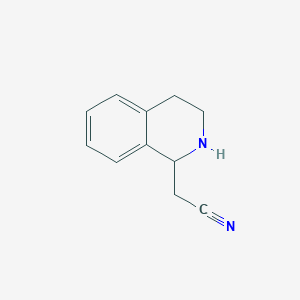
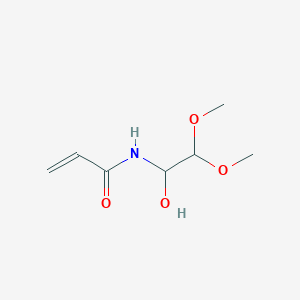
![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)

![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)